molecular formula C11H10O4 B6252858 5-ethoxy-1-benzofuran-2-carboxylic acid CAS No. 887405-80-3

5-ethoxy-1-benzofuran-2-carboxylic acid

Cat. No.: B6252858
CAS No.: 887405-80-3
M. Wt: 206.19 g/mol
InChI Key: BIBZSYKQPNBTMI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-benzofuran-2-carboxylic acid typically involves the etherification and cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and further functionalization can lead to the desired compound.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as free radical cyclization cascades and proton quantum tunneling have been employed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethoxy-1-benzofuran-2-carboxylic acid stands out due to its specific functional groups, which confer unique chemical and biological properties. Its ethoxy group and carboxylic acid moiety enhance its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

887405-80-3

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

5-ethoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H10O4/c1-2-14-8-3-4-9-7(5-8)6-10(15-9)11(12)13/h3-6H,2H2,1H3,(H,12,13)

InChI Key

BIBZSYKQPNBTMI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2)C(=O)O

Purity

95

Origin of Product

United States

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